Enzalutamide carboxylic acid-d6 is a deuterated derivative of enzalutamide, an androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound is notable for its incorporation of deuterium, which enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. The compound is classified under the category of antineoplastic agents, specifically targeting androgen receptors to inhibit tumor growth.
The synthesis of enzalutamide carboxylic acid-d6 typically involves a multi-step chemical process. One effective method utilizes a three-step approach that minimizes the use of toxic reagents. The initial step often includes the protection of functional groups, followed by cyclization and deprotection phases to yield the final product.
The reaction conditions are typically optimized for temperature and pressure to enhance yield and purity, with monitoring via techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .
The molecular structure of enzalutamide carboxylic acid-d6 features a complex arrangement that includes:
The molecular formula for enzalutamide carboxylic acid-d6 is C21H22F3N3O2S, with a molecular weight of approximately 450 g/mol. The deuterated form allows for enhanced resolution in spectroscopic analyses, providing clearer data on conformational dynamics in biological systems .
Enzalutamide carboxylic acid-d6 participates in various chemical reactions, primarily focusing on its role as an androgen receptor antagonist. Key reactions include:
Reactions are typically characterized by monitoring changes in spectral data (e.g., infrared spectroscopy and mass spectrometry) to confirm structural integrity and functional group transformations .
Enzalutamide carboxylic acid-d6 operates by binding to the androgen receptor, inhibiting its activation by androgens such as testosterone and dihydrotestosterone. This blockade prevents the receptor from translocating to the nucleus, thereby inhibiting gene expression associated with prostate cancer cell proliferation.
Studies indicate that enzalutamide exhibits an IC50 value (the concentration required to inhibit 50% of the target activity) in the low nanomolar range, demonstrating potent efficacy against androgen receptor signaling pathways .
Relevant analyses include spectral data from nuclear magnetic resonance and infrared spectroscopy that confirm structural characteristics and purity .
Enzalutamide carboxylic acid-d6 is primarily utilized in research settings to study:
The compound's ability to provide insights into drug metabolism and receptor interactions makes it a valuable tool in medicinal chemistry and cancer research .
Enzalutamide undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP2C8 playing a pivotal role in the formation of its carboxylic acid metabolite. The biotransformation pathway involves the oxidation of the benzylic methyl group attached to the oxazolidinedione ring of enzalutamide. This oxidation proceeds sequentially: first to a hydroxymethyl intermediate, followed by further oxidation to the carboxylic acid derivative (enzalutamide carboxylic acid). Deuterium-labeled enzalutamide carboxylic acid-d6 incorporates six deuterium atoms at the two methyl groups of this oxazolidinedione ring, serving as a tracer to elucidate this metabolic pathway [1] [5].
In vitro studies using human liver microsomes confirm that CYP2C8 inhibition (e.g., by gemfibrozil) significantly reduces enzalutamide carboxylic acid production. Conversely, CYP3A4 primarily generates the pharmacologically active metabolite N-desmethyl enzalutamide via N-demethylation. The distinct metabolic fates are summarized below:
Table 1: CYP Isozyme Specificity in Enzalutamide Metabolism
CYP Isozyme | Primary Metabolic Reaction | Resulting Metabolite | Pharmacological Activity |
---|---|---|---|
CYP2C8 | Benzylic methyl oxidation | Enzalutamide carboxylic acid | Inactive |
CYP3A4/5 | N-demethylation | N-Desmethyl enzalutamide | Active |
Clinical pharmacokinetic studies demonstrate that coadministration of the strong CYP2C8 inhibitor gemfibrozil increases the composite area under the curve (AUC) of enzalutamide plus active metabolites by 2.2-fold, underscoring the critical role of CYP2C8 in enzalutamide clearance [3] [6]. The deuterated analog (enzalutamide carboxylic acid-d6) is structurally identical to its non-deuterated counterpart but provides enhanced detection sensitivity in mass spectrometry-based assays due to its distinct mass shift, facilitating precise quantification of this metabolic pathway in complex biological matrices [1] [8].
The structural conversion from enzalutamide to enzalutamide carboxylic acid involves the replacement of the terminal methyl group (-CH₃) with a carboxylic acid moiety (-COOH) on the oxazolidinedione ring. This modification abolishes androgen receptor (AR) antagonism due to two key mechanisms:
Enzalutamide carboxylic acid-d6 retains this inactive structure, with deuterium atoms incorporated solely at the geminal dimethyl groups (not the carboxylate). These deuterium substitutions do not alter the pharmacodynamic profile but enhance metabolic stability in tracer studies, making it invaluable for quantifying the inactive metabolite pool without interfering with AR signaling [5] [8].
Table 2: Structural and Functional Comparison of Enzalutamide and Its Metabolites
Compound | Structural Feature | AR Binding Affinity | Nuclear Translocation Inhibition |
---|---|---|---|
Enzalutamide | -CH₃ (benzylic methyl) | High (IC₅₀ = 36 nM) | Yes |
N-Desmethyl enzalutamide | -H (demethylated) | High (similar to parent) | Yes |
Enzalutamide carboxylic acid | -COOH (carboxylic acid) | Negligible | No |
Enzalutamide carboxylic acid-d6 | -COOH + -C(CD₃)₂- (deuterated dimethyl) | Negligible | No |
The pharmacokinetic profiles of enzalutamide metabolites exhibit significant differences in exposure, accumulation, and elimination:
Table 3: Pharmacokinetic Parameters of Enzalutamide and Major Metabolites
Parameter | Enzalutamide | N-Desmethyl Enzalutamide | Enzalutamide Carboxylic Acid |
---|---|---|---|
Steady-State Cₜᵣₒᵤgₕ (μg/mL) | 16.6 ± 4.8 | 12.4 ± 3.9 | 12.1 ± 3.5 |
Half-Life (days) | 5.8 | ~6 | ~4 |
Accumulation Ratio | 8.3 | 9.1 | 4.5 |
Primary Elimination Route | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Renal |
The deuterated analog enzalutamide carboxylic acid-d6 serves as an essential internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) bioanalysis. Its near-identical chromatographic behavior to the non-deuterated metabolite allows accurate quantification while avoiding matrix effects, thereby enabling precise characterization of interindividual variability in CYP2C8-mediated metabolism [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1